(2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine
CAS No.:
Cat. No.: VC20384917
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diamine |
| Standard InChI | InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1 |
| Standard InChI Key | NCWHFQVVMZXFHI-QZTJIDSGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)N)N |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a four-carbon chain (butane) with stereospecific substitutions:
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Benzyloxy groups at positions 1 and 4, providing steric bulk and chemical stability.
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Amine groups at positions 2 and 3, enabling hydrogen bonding and nucleophilic reactivity.
The (2S,3S) configuration ensures chirality, which is critical for interactions with biological targets and asymmetric synthesis applications.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₄N₂O₂ |
| Molecular weight | 300.4 g/mol |
| CAS number | 17401-06-8 |
| Storage conditions | Sealed, dry, 2–8°C |
| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO, ethanol) |
The benzyloxy groups confer hydrophobicity, while the amine functionalities enhance solubility in polar aprotic solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Protection of Hydroxyl Groups: Butane-2,3-diol is treated with benzyl chloride in the presence of a base (e.g., NaOH) to form 1,4-bis(benzyloxy)butane-2,3-diol .
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Amination: The diol intermediate undergoes amination using ammonia or primary amines under controlled conditions to introduce the amine groups.
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Purification: Chromatography or recrystallization ensures enantiomeric purity, critical for applications requiring stereochemical precision.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are used to achieve >99% enantiomeric excess (ee).
Chemical Reactivity and Functionalization
Oxidation Reactions
The amine groups are susceptible to oxidation, yielding imine or nitroso derivatives. For example:
This reactivity is exploited in the synthesis of heterocyclic compounds.
Reduction and Substitution
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the benzyloxy groups to hydroxyls, yielding 1,4-dihydroxybutane-2,3-diamine.
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Substitution: Nucleophilic displacement of benzyloxy groups with halogens or thiols enables diversification of the molecular scaffold.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to chiral ligands in asymmetric catalysis. For example, it has been used in the synthesis of β-lactam antibiotics, where stereochemical control is essential for biological activity.
Materials Science
Incorporated into polymer matrices, the compound enhances thermal stability and mechanical strength due to hydrogen bonding between amine groups and polymer chains. Applications include coatings and adhesives.
Biochemical Studies
The amine groups facilitate interactions with enzymes and receptors. In vitro studies suggest inhibitory activity against viral proteases, though clinical data remain preliminary.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s amine groups form hydrogen bonds with catalytic residues in enzymes. For instance, molecular docking studies indicate binding to the active site of HIV-1 protease, potentially disrupting viral replication.
Metal Complexation
The diamine structure chelates transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes used in catalysis and medicinal chemistry. For example:
These complexes exhibit enhanced redox activity compared to free ligands.
Comparison with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| (2R,3R)-1,4-Bis(benzyloxy)butane-2,3-diamine | Enantiomeric configuration | Asymmetric synthesis |
| 1,4-Diaminobutane | Lacks benzyloxy groups | Polymer crosslinking |
| 1,4-Bis(benzyloxy)butane | Lacks amine groups | Solvent additive |
The (2S,3S) enantiomer’s unique combination of steric bulk and reactivity makes it superior for chiral inductions.
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